molecular formula C16H18N2O4 B14247083 Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate CAS No. 402477-20-7

Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate

Cat. No.: B14247083
CAS No.: 402477-20-7
M. Wt: 302.32 g/mol
InChI Key: PYGKUQLDCBIBPK-UHFFFAOYSA-N
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Description

Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate is a complex organic compound that features a benzoate ester linked to a hydroxypyridine moiety through a propoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate ester, followed by the introduction of the propoxy bridge. The final step involves the formation of the hydroxypyridine moiety through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the hydroxypyridine to its corresponding amine.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridine moiety typically yields N-oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate involves its interaction with specific molecular targets. The hydroxypyridine moiety can chelate metal ions, making it useful in applications requiring metal ion sequestration. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.

    Pyridazinone Derivatives: Known for their pharmacological properties, including anti-inflammatory and anticancer activities.

Uniqueness

Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate is unique due to its specific structural features, such as the combination of a benzoate ester and a hydroxypyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

402477-20-7

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

methyl 3-[3-[(1-hydroxypyridin-2-ylidene)amino]propoxy]benzoate

InChI

InChI=1S/C16H18N2O4/c1-21-16(19)13-6-4-7-14(12-13)22-11-5-9-17-15-8-2-3-10-18(15)20/h2-4,6-8,10,12,20H,5,9,11H2,1H3

InChI Key

PYGKUQLDCBIBPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCCN=C2C=CC=CN2O

Origin of Product

United States

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